ML-18
Overview
Description
ML-18 is a non-peptide bombesin receptor subtype 3 (BB3) antagonist that inhibits [125I]BA1 binding to NCI-H1299 lung cancer cells transfected with human BB3 receptors (IC50 = 4.8 μM). It is selective for BB3 over the gastrin releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) with IC50 values of 16 and >100 μM, respectively, in a radioligand binding assay. This compound (16 μM) reversibly inhibits BA1-induced increases in cytosolic calcium in NCI-H1299 cells. It also inhibits BA1-induced phosphorylation of ERK and EGFR and reduces proliferation of NCI-H1299 cells.
ML18 is Bombesin receptor subtype 3 (BRS-3) antagonist (IC50 = 4.8 μM). This compound inhibits lung cancer growth. This compound inhibited the proliferation of lung cancer cells. This compound is a nonpeptide BRS-3 antagonist that should serve as a template to improve potency and selectivity.
Mechanism of Action
Target of Action
ML-18, also known as GTPL8505 or (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide, is primarily a non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is a G-protein coupled receptor (GPCR) that belongs to the Bombesin (BB) family of peptides .
Mode of Action
This compound inhibits the specific binding of the peptide BA1 to BRS-3 in lung cancer cells . It does this with an IC50 value of 4.8 μM, indicating a moderate affinity for the receptor . It binds with lower affinity to the gastrin-releasing peptide receptor (grpr) and neuromedin b receptor (nmbr), with ic50 values of 16 and more than 100 μm, respectively .
Biochemical Pathways
It is known that the inhibition of ba1 binding to brs-3 by this compound can affect downstream signaling pathways, including the elevation of cytosolic calcium levels .
Result of Action
This compound has been shown to inhibit the growth of lung cancer cells . It does this by inhibiting the ability of BA1 to elevate cytosolic calcium levels in a reversible manner . Additionally, this compound inhibits the ability of BA1 to induce tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) in lung cancer cells .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVJNCYOSFDGC-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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